![molecular formula C12H15NO B2916715 N-(2,4,6-trimethylphenyl)prop-2-enamide CAS No. 104774-84-7](/img/structure/B2916715.png)
N-(2,4,6-trimethylphenyl)prop-2-enamide
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Overview
Description
“N-(2,4,6-trimethylphenyl)prop-2-enamide” is a chemical compound with the molecular formula C10H13NO . It is also known as 2′,4′,6′-Trimethylformanilide or N-Mesitylformamide .
Molecular Structure Analysis
The molecular structure of “N-(2,4,6-trimethylphenyl)prop-2-enamide” consists of a formamide moiety and an aryl ring . The dihedral angle between these two planes is 68.06 degrees . More detailed structural analysis would require advanced techniques like nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Physical And Chemical Properties Analysis
“N-(2,4,6-trimethylphenyl)prop-2-enamide” is a solid with a melting point of 179-183 °C . Its molecular weight is 163.22 . More detailed physical and chemical properties would require specific experimental measurements .Scientific Research Applications
Aryl Radical Endo Cyclization and Enamidines
Aryl radicals generated from N-protected enamidines undergo intramolecular cyclization, showcasing a method to selectively synthesize fused octahydrobenzoquinolines. This process allows for the control over the trans/cis ratio of the resulting compounds, highlighting the compound's utility in precision synthesis techniques (Ripa & Hallberg, 1998).
Electrospray Ionization Tandem Mass Spectra
The fragmentation pattern of related enamides in mass spectrometry analysis involves neighboring group participation. This reveals the compound's role in elucidating structural details and reaction mechanisms in complex organic molecules (Bigler & Hesse, 1995).
Synthesis of Rigid-Rod Polyamides and Polyimides
Compounds with similar structures have been utilized in the synthesis of rigid-rod polyamides and polyimides, contributing to advancements in materials science. These polymers display remarkable properties, such as high thermal stability and solubility in polar solvents, indicating the compound's potential in developing new materials (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Isomerization to Geometrically Defined Enamides
The isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides demonstrates the compound's relevance in synthetic organic chemistry, offering a method to achieve geometric selectivity in the synthesis of nitrogen-containing functional groups (Trost, Cregg, & Quach, 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-5-11(14)13-12-9(3)6-8(2)7-10(12)4/h5-7H,1H2,2-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEBBOICCPSFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4,6-trimethylphenyl)prop-2-enamide |
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